2-Aminopropiophenone

Description

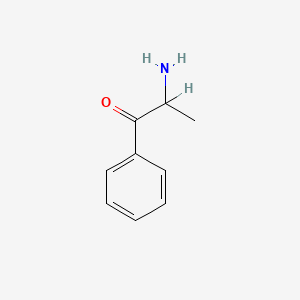

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,10H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAQLLVFLMYYJJ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0050427 | |

| Record name | (S)-(-)-Cathinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0050427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

BP: 93 °C at 0.8 mm Hg | |

| Record name | Cathinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ether, ethanol | |

| Record name | Cathinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow leaf from petroleum ether | |

CAS No. |

71031-15-7, 5265-18-9 | |

| Record name | Cathinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71031-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cathinone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071031157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cathinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-(-)-Cathinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0050427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S(-)-2-Amino-1-phenyl-1-propanone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CATHINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/540EI4406J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cathinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

46.5 °C | |

| Record name | Cathinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Transformations of 2 Aminopropiophenone

Established Synthetic Routes to 2-Aminopropiophenone

The synthesis of this compound (cathinone) can be achieved through several established chemical pathways. A common and straightforward method begins with propiophenone (B1677668), which undergoes α-bromination to yield α-bromopropiophenone. wikipedia.orgacs.org This intermediate is then subjected to a nucleophilic substitution reaction with an appropriate amine, such as ammonia, to produce this compound. unodc.orggoogle.comgoogle.com The final product is often isolated as a hydrochloride salt to enhance its stability, as the free base is prone to dimerization. wikipedia.orgunodc.orgcymitquimica.com

Alternative synthetic strategies include:

Reduction of α-azidopropiophenone : This method also starts with a halogenated propiophenone, which is reacted with sodium azide (B81097). The resulting α-azidopropiophenone is then reduced to form the final amino ketone. google.comgoogle.com

Reduction of 2-nitropropiophenone : The synthesis can proceed via the reduction of 2-nitropropiophenone using reagents like tin(II) chloride, followed by the formation of the hydrochloride salt. ontosight.ai

Reduction of α-isonitrosopropiophenone : Catalytic hydrogenation of α-isonitrosopropiophenone (also known as 2-oximinopropiophenone) is another route to obtain the desired product. google.com

Oxidation of Phenylpropanolamine : this compound can be synthesized by the oxidation of phenylpropanolamine (norephedrine). europa.eu This method can be stereoselective if an enantiomerically pure precursor is used. europa.eu

The biosynthesis of natural (S)-cathinone in the khat plant (Catha edulis) starts from L-phenylalanine. wikipedia.org The process involves several enzymatic steps, passing through intermediates such as cinnamic acid, benzoyl-CoA, and 1-phenylpropane-1,2-dione before a transaminase reaction introduces the amino group to form (S)-cathinone. wikipedia.org

This compound possesses a chiral center, meaning it exists as two enantiomers, (S)- and (R)-. The (S)-enantiomer has been reported to be the more potent form. unodc.org Consequently, significant research has focused on stereoselective synthesis and enantiomeric preparation.

Key methods for obtaining enantiomerically pure or enriched this compound include:

Resolution of Racemates : Racemic α-aminopropiophenone can be separated into its constituent enantiomers through classical resolution. This involves forming diastereomeric salts with a chiral resolving agent, such as d-tartaric acid, which can then be separated by crystallization.

Synthesis from Chiral Precursors : A highly effective method involves the oxidation of optically pure enantiomers of norephedrine (B3415761). For example, (-)-norephedrine can be converted to its N-formyl derivative and then oxidized using chromium trioxide in pyridine. Subsequent hydrolysis yields optically pure (-)-α-aminopropiophenone hydrochloride without significant racemization.

Asymmetric Halogenation : Another advanced technique involves the asymmetric halogenation of chiral acetals derived from propiophenone. The resulting enantiomerically pure 2-bromoalkyl aryl ketone can be converted into (S)-2-aminopropiophenone. uq.edu.au

The enantiomeric excess of a sample can be determined using techniques such as NMR spectroscopy with chiral shift reagents like tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium (III) (Eu(HFC)3) on an N-acetylated derivative of the cathinone (B1664624) sample. tandfonline.com Chiral High-Performance Liquid Chromatography (HPLC) coupled with circular dichroism (CD) detectors is also employed to determine the absolute configuration of the enantiomers. wikipedia.org

The synthesis of this compound and its substituted analogues relies on a variety of precursor molecules and involves several key intermediate compounds. The choice of precursor often dictates the synthetic route and the final substitutions on the molecule.

| Precursor/Intermediate | Role in Synthesis | Reference |

|---|---|---|

| Propiophenone | Starting material for halogenation or nitration. | wikipedia.orggoogle.comgoogle.com |

| α-Bromopropiophenone | Key intermediate; reacts with an amine source to form the final product. | wikipedia.orgacs.orgunodc.org |

| 2-Nitropropiophenone | Precursor that is reduced to the amino group. | ontosight.ai |

| α-Isonitrosopropiophenone | Intermediate that is reduced to form this compound. | google.comchemsrc.com |

| α-Azidopropiophenone | Intermediate formed from halogenated propiophenone; reduced to the amine. | google.comgoogle.com |

| Phenylpropanolamine (Norephedrine) | Chiral or racemic precursor that is oxidized to the ketone. | europa.eu |

| L-Phenylalanine | Natural biogenic precursor in the khat plant. | wikipedia.org |

Stereoselective Synthesis and Enantiomeric Preparation

Derivatization and Analogue Synthesis of this compound Structures

The core structure of this compound serves as a scaffold for the synthesis of a vast number of derivatives, often referred to as synthetic cathinones. unodc.org These modifications are typically made to the aromatic ring, the α-carbon, or the nitrogen atom of the amino group. nih.govd-nb.info

The synthesis of substituted analogues generally follows the primary route for the parent compound: a Friedel-Crafts acylation to create a substituted propiophenone, followed by α-bromination and subsequent amination. acs.org This allows for the introduction of a wide variety of functional groups.

Examples of synthesized analogues include:

Ring-Substituted Analogues : Modifications to the phenyl ring are common. For instance, 4-chloroethcathinone (B12801267) (4-CEC) and 4-methylmethcathinone (mephedrone) are synthesized from the corresponding 4-chloro- or 4-methyl-substituted α-bromopropiophenone. europa.eunih.gov Similarly, 2-amino-5-hydroxypropiophenone, an intermediate for camptothecin (B557342) analogues, is prepared from a protected p-hydroxypropiophenone. google.com

N-Alkylated Analogues : The primary amine can be reacted with various alkylating agents. Ethcathinone (N-ethylcathinone) and methcathinone (B1676376) (N-methylcathinone) are produced by reacting α-bromopropiophenone with ethylamine (B1201723) or methylamine, respectively. europa.eunih.gov

α-Alkyl Analogues : While less common for direct this compound derivatives, modifications to the α-carbon are a key feature in related compounds.

Complex Analogues : More complex structures, such as those incorporating a methylenedioxy group on the aromatic ring (e.g., methylone) or a pyrrolidine (B122466) ring incorporating the nitrogen atom (e.g., α-PVP), have been synthesized to explore structure-activity relationships. unodc.orgd-nb.info

| Analogue Name | Key Structural Modification | Synthetic Precursors | Reference |

|---|---|---|---|

| Methcathinone | N-methylation | Propiophenone, Methylamine | europa.eu |

| Ethcathinone | N-ethylation | 2-Bromopropiophenone, Ethylamine | nih.gov |

| 4-Chlorocathinone (4-CEC) | Chlorine at the 4-position of the phenyl ring | 4-Chloropropiophenone | nih.govcaymanchem.com |

| Mephedrone (4-Methylmethcathinone) | Methyl group at the 4-position and N-methylation | 4-Methylpropiophenone, Methylamine | europa.eu |

| Methylone | 3,4-Methylenedioxy group on the phenyl ring and N-methylation | 3,4-Methylenedioxypropiophenone, Methylamine | europa.eu |

| Bupropion (B1668061) Analogues | Various substitutions on the phenyl ring (e.g., chloro) and bulky N-substituents (e.g., tert-butyl) | Substituted propiophenones, tert-butylamine | nih.gov |

The functional groups of this compound—the ketone, the primary amine, and the aromatic ring—are all susceptible to chemical modification.

Reduction of the Ketone : The carbonyl group is readily reduced to a hydroxyl group, transforming this compound into the corresponding amino alcohol, phenylpropanolamine (norephedrine). wikipedia.orgnih.gov This reaction is stereospecific and is a key metabolic pathway. nih.gov

Reactions at the Amino Group : The primary amine is nucleophilic and can undergo various reactions.

N-Alkylation/Arylation : As mentioned, reaction with alkyl halides or other electrophiles yields secondary or tertiary amines. nih.gov Nickel-catalyzed N-arylation has also been demonstrated with 4-aminopropiophenone. acs.org

Acylation : The amine can be acylated, for instance, to form N-acetylcathinone, a derivative used in analytical procedures for determining enantiomeric excess. tandfonline.com

Sulfonation : The amino group in related compounds like p-aminopropiophenone can be derivatized to form sulfates. evitachem.com

Dimerization : As a primary amine and a ketone, this compound is susceptible to self-condensation, or dimerization, particularly when in its free base form. This reaction reduces the purity and availability of the active monomer. wikipedia.org

Salt Formation : Reaction with acids, most commonly hydrochloric acid, converts the basic amine into a more stable and water-soluble ammonium (B1175870) salt. cymitquimica.comontosight.ai

Design and Synthesis of Substituted this compound Analogues

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in synthetic organic chemistry have introduced more sophisticated and efficient methods for preparing this compound and its derivatives.

Catalytic Amination : Innovations aim to streamline the synthesis into fewer steps. A single-step, NIS (N-Iodosuccinimide)-catalyzed amination of propiophenone derivatives has been reported, offering a more direct route to the α-aminoketone product. researchgate.net

Copper-Catalyzed Synthesis : A method utilizing a specific copper bromide reagent as a catalyst has been developed for the synthesis of α-aminopropiophenone derivatives. This reaction proceeds under mild conditions by reacting propiophenone with amines like morpholine (B109124) in an air atmosphere. google.com

Multicomponent Reactions (MCRs) : While not directly applied to this compound itself, related copper-catalyzed MCRs, such as the A³ coupling (aldehyde-alkyne-amine), demonstrate the potential for advanced, one-pot syntheses of complex amine-containing structures from simple precursors. rsc.org

Asymmetric Synthesis with Chiral Auxiliaries : The use of chiral auxiliaries, such as those derived from tartaric acid or carbohydrates, to form temporary chiral acetals with propiophenone allows for diastereoselective reactions (like bromination), which, after removal of the auxiliary, yield enantiomerically enriched products. uq.edu.au

Flow Chemistry : Although not specifically detailed in the provided sources for this compound, flow chemistry techniques are increasingly applied to multi-step syntheses involving hazardous reagents or unstable intermediates, a profile that matches many routes to this compound. This technology could offer improved safety, control, and scalability for its production.

These innovative approaches focus on improving yield, reducing reaction steps, enhancing stereoselectivity, and employing milder, more efficient catalytic systems.

Catalytic Approaches in this compound Synthesis

The synthesis of this compound and its derivatives is often achieved through various catalytic methods, primarily involving reduction and amination reactions. Catalysts play a crucial role in improving reaction efficiency, yield, and stereoselectivity.

One common pathway to obtain related compounds, such as phenylpropanolamine, is through the catalytic hydrogenation of α-isonitrosopropiophenone using metal catalysts like Nickel (Ni), Palladium (Pd), or Platinum (Pt). google.com However, these methods sometimes lack the desired diastereomeric and enantiomeric excess. google.com Another approach involves the reduction of this compound, which can be synthesized by halogenating propiophenone and subsequently reacting it with ammonia, or by reacting halogenated propiophenone with sodium azide followed by a reduction step. google.com

Palladium catalysts are particularly significant in the transformation of N-substituted this compound derivatives. For instance, the hydrochloride salts of compounds like 2(S)-[(αS-methyl benzyl) amino] propiophenone can be hydrogenated over a palladium catalyst to produce β-amino alcohols such as (1R, 2S)-2-amino-1-phenylpropan-1-ol (L-norephedrine). googleapis.com This process typically involves dissolving the α-amino ketone in methanol (B129727) and conducting the hydrogenation under pressure and elevated temperature. googleapis.com

| Reaction Type | Starting Material | Catalyst | Conditions | Product | Source |

| Catalytic Hydrogenation | α-Isonitrosopropiophenone | Ni, Pd, Pt | Hydrogen gas | dl-Phenylpropanolamine | google.com |

| Catalytic Hydrogenation | 4'-Hydroxy-2(S)-[(αS-methyl benzyl)amino]propiophenone HCl | 5% Pd-C | Methanol, 4-5 kg/cm ² pressure, 50-70°C | (1R, 2S)-4'-Hydroxy-2-amino-1-phenylpropan-1-ol | googleapis.com |

| Catalytic Hydrogenation | 2(R)-[(αR-methyl benzyl)amino]propiophenone HCl | 5% Pd-C | Methanol, 4-5 kg/cm ² pressure, 50-70°C | (1S, 2R)-2-amino-1-phenylpropan-1-ol (D-norephedrine) | googleapis.com |

The development of asymmetric catalytic systems, such as those using chiral substituted ferrocene (B1249389) catalysts, has been explored to improve the enantiomeric excess in the hydrogenation of α-isonitrosopropiophenone, although with limited success in achieving high selectivity. google.com

Multicomponent Reaction Pathways Involving this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates most or all of the atoms of the starting materials. numberanalytics.commdpi.com These reactions are advantageous due to their high atom and step economy, which reduces waste and simplifies purification processes. numberanalytics.commdpi.com this compound and its derivatives serve as valuable building blocks in MCRs for the synthesis of complex heterocyclic compounds.

A notable example is the copper-catalyzed three-component synthesis of quinazolines. In this reaction, a 2′-aminopropiophenone derivative reacts with methanol as a C1 carbon source and ammonium acetate (B1210297) as an amine source. rsc.org The reaction is carried out under mild conditions in the presence of a copper(II) chloride catalyst and an oxidant. rsc.org This method was successfully used to synthesize Quazodine, a muscle relaxant, in a 77% yield from a dimethoxy 2′-aminopropiophenone derivative. rsc.org

The proposed mechanism involves the copper(II) salt and an oxidant facilitating the dehydrogenation of methanol to form formaldehyde (B43269) in situ. rsc.org This is followed by the condensation of the generated formaldehyde with the primary amine of the 2′-aminoarylketone to form an imine intermediate, which then reacts further to construct the quinazoline (B50416) ring. rsc.org

| Reaction Name | Reactants | Catalyst / Reagents | Conditions | Product | Source |

| Three-Component Quinazoline Synthesis | Dimethoxy 2′-aminopropiophenone, Methanol (MeOH), Ammonium Acetate (NH₄OAc) | CuCl₂·2H₂O, tert-Butyl hydroperoxide (TBHP) | 60 °C | Quazodine | rsc.org |

The versatility of α-aminoketones as intermediates in MCRs allows for the creation of diverse molecular libraries from simple precursors. thieme.dedovepress.com The development of new MCRs often involves trapping reactive intermediates, such as those derived from α-amino ketones, with a third component to divert the reaction from a traditional two-component pathway. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of this compound and its subsequent transformations can be evaluated through the lens of these principles, particularly concerning catalysis and reaction design. acs.org

Catalysis and Atom Economy: The use of catalytic methods directly aligns with a core principle of green chemistry. acs.orgscielo.br Catalytic reagents are used in small amounts and can often be recycled and reused, which minimizes waste compared to stoichiometric reagents. huarenscience.com The catalytic hydrogenations used in the synthesis and transformation of this compound derivatives are examples of this principle in action. googleapis.com

Multicomponent Reactions (MCRs): MCRs are inherently green processes. nih.gov They exhibit high atom economy by design, as most of the atoms from the reactants are incorporated into the final product, generating minimal waste. numberanalytics.com Furthermore, by combining multiple synthetic steps into a single operation, MCRs reduce energy consumption, solvent use, and the need for intermediate purification steps, which are major sources of waste in traditional linear syntheses. mdpi.com The copper-catalyzed synthesis of quinazolines from a this compound derivative is a practical application of these green principles. rsc.org

Safer Solvents and Energy Efficiency: Another tenet of green chemistry is the use of safer solvents and conducting reactions at ambient temperature and pressure to minimize energy requirements. acs.orghuarenscience.com While some catalytic preparations of this compound derivatives require elevated temperatures and pressures googleapis.com, the development of MCRs often allows for milder reaction conditions. rsc.org The pursuit of solvent-free reaction conditions, such as through mechanochemistry, represents a further step toward sustainable synthesis. scielo.br

| Synthetic Method | Relevant Green Chemistry Principle(s) | Explanation | Source(s) |

| Catalytic Hydrogenation | Catalysis , Waste Prevention | Uses small amounts of recyclable catalysts instead of stoichiometric reagents, reducing waste. | googleapis.comacs.org |

| Multicomponent Reactions (MCRs) | Atom Economy , Step Economy , Waste Prevention | Maximizes the incorporation of starting materials into the final product; reduces steps, solvent use, and energy consumption. | numberanalytics.commdpi.comrsc.org |

By prioritizing catalytic routes and multicomponent strategies, the synthesis and application of this compound can be aligned more closely with the goals of sustainability and environmental responsibility.

Analytical Chemistry of 2 Aminopropiophenone

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating 2-aminopropiophenone from complex mixtures and quantifying its presence. gsconlinepress.com Both gas and liquid chromatography, often coupled with mass spectrometry, are powerful tools in its analysis. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the detection and quantification of this compound and its metabolites. nih.govnih.gov This technique separates compounds based on their volatility and interaction with a stationary phase, followed by detection using mass spectrometry, which provides information about the mass-to-charge ratio of ionized molecules. nih.gov

In a typical GC-MS analysis of this compound, a specific capillary column, such as a VF-5 ms (B15284909) (30 m × 0.25 mm), is used for separation. oup.com Helium is commonly employed as the carrier gas. researchgate.netoup.com The injector and interface temperatures are generally maintained around 250-280°C. oup.compolicija.si The temperature program of the GC oven is optimized to achieve good separation, for example, starting at 80°C and ramping up to 230°C. oup.com

For enhanced detection, derivatization of the analyte is often performed. For instance, heptafluorobutyric anhydride (B1165640) (HFBA) can be used as a derivatizing agent, with the reaction carried out at an elevated temperature (e.g., 65–70°C) for a specific duration. oup.com The mass spectrometer is typically operated in the selected ion monitoring (SIM) mode to increase sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound. oup.com Characteristic fragments obtained through alpha-cleavage are key to its identification. nih.gov

Table 1: Example GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | VF-5 ms (30 m x 0.25 mm) oup.com |

| Carrier Gas | Helium researchgate.netoup.com |

| Injector Temperature | 250-280°C oup.compolicija.si |

| Interface Temperature | 250°C oup.com |

| Oven Program | Initial 80°C (2 min), ramp 15°C/min to 230°C (hold 2 min) oup.com |

| Derivatizing Agent | Heptafluorobutyric anhydride (HFBA) oup.com |

| MS Detection Mode | Selected Ion Monitoring (SIM) oup.com |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-performance liquid chromatography-mass spectrometry (HPLC-MS) is another powerful technique for the analysis of this compound. researchgate.net It is particularly useful for analyzing non-volatile or thermally labile compounds. humanjournals.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net

A common setup for HPLC analysis of this compound involves a reversed-phase column, such as a Zorbax Eclipse XDB-C18. policija.si The mobile phase often consists of a mixture of an aqueous component (e.g., water with formic acid and ammonium (B1175870) formate) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netpolicija.si The separation can be performed using either an isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition) elution. policija.si

The mass spectrometer, often a time-of-flight (TOF) analyzer, provides high-resolution mass data, enabling accurate identification of the compound. policija.si Electrospray ionization (ESI) is a common ionization technique used in this context. policija.si

Table 2: Example HPLC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 1.8 µm) policija.si |

| Mobile Phase A | 0.1% formic acid and 1mM ammonium formate (B1220265) in water policija.si |

| Mobile Phase B | 0.1% formic acid in methanol policija.si |

| Flow Rate | 1.0 mL/min policija.si |

| Detection | Time-of-Flight (TOF) Mass Spectrometry policija.si |

| Ionization | Electrospray Ionization (ESI) policija.si |

Chiral Chromatography for Enantiomeric Analysis

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. researchgate.net These enantiomers can have different physiological effects. researchgate.net Chiral chromatography is a specialized technique used to separate and quantify these enantiomers. humanjournals.com

This separation can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column. researchgate.net For direct separation, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. yakhak.org For example, a Chiralpak AS-H column with a mobile phase of hexane, isopropanol, and triethylamine (B128534) has been used for the separation of cathinone (B1664624) enantiomers. researchgate.net

Indirect methods involve reacting the racemic mixture with a chiral reagent like trifluoroacetyl-L-prolyl chloride to form diastereomeric derivatives that can be separated using standard GC or HPLC techniques. researchgate.net The determination of the enantiomeric composition is important for understanding the origin and synthesis route of the compound. researchgate.net

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. nih.govnih.gov Nuclear magnetic resonance and infrared spectroscopy provide detailed information about the arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. rsc.org Both ¹H NMR and ¹³C NMR are used to provide detailed information about the hydrogen and carbon atoms in the molecule. rsc.org

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide information about the different types of protons and their neighboring atoms. For instance, the protons of the methyl group will appear as a doublet, while the proton on the chiral carbon will be a quartet. The aromatic protons will show signals in the aromatic region of the spectrum. msu.edu

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. msu.edu Techniques like APT (Attached Proton Test), COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used for the complete assignment of all proton and carbon signals. rsc.org Quantitative NMR (qNMR) can also be used to determine the purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard. industry.gov.au

Table 3: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic-H | 7.2 - 8.0 | 128 - 137 |

| CH | ~4.5 (quartet) | ~55 |

| CH₃ | ~1.4 (doublet) | ~18 |

| C=O | - | ~200 |

Note: Predicted values are approximate and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. nih.govnih.gov

A strong absorption band is observed in the region of 1650-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ketone group. libretexts.org The N-H stretching vibrations of the primary amine group typically appear as two bands in the range of 3300-3500 cm⁻¹. libretexts.org C-H stretching vibrations from the aromatic ring and the alkyl chain are observed around 2800-3100 cm⁻¹. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule, aiding in its definitive identification. docbrown.info

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 (two bands) libretexts.org |

| Carbonyl (C=O) | Stretch | ~1685 libretexts.org |

| Aromatic C-H | Stretch | ~3060 |

| Alkyl C-H | Stretch | 2800 - 3000 docbrown.info |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The method involves directing a beam of X-rays onto a single crystal, which diffracts the X-rays into a specific pattern of spots. By measuring the angles and intensities of these diffracted beams, scientists can generate an electron density map of the crystal, from which the mean positions of the atoms, their chemical bonds, and other structural information can be determined. wikipedia.orgnih.gov

While obtaining high-quality crystals of this compound salts suitable for X-ray diffraction can be challenging, researchers have successfully used this technique to confirm the structure of key synthetic intermediates. mdma.ch In a study describing a method for preparing chiral cathinones, X-ray diffraction analysis was performed on three N-protected cathinone trifluoroacetamide (B147638) intermediates. mdma.ch These intermediates are direct precursors in the synthesis of this compound and its analogs. The analysis provided unequivocal confirmation of their molecular structures. mdma.ch

The crystallographic data for these crucial intermediates, which crystallized successfully, are detailed below. mdma.ch

| Parameter | Intermediate 1a (R=H) | Intermediate 1b (R=MeO) | Intermediate 1c (R=MeS) |

|---|---|---|---|

| Chemical Formula | C11H10F3NO2 | C12H12F3NO3 | C12H12F3NO2S |

| Formula Weight | 259.20 | 289.23 | 305.29 |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |

| Space Group | P2(1)2(1)2(1) | P2(1)2(1)2(1) | P2(1)2(1)2(1) |

| a (Å) | 6.463(1) | 6.284(1) | 6.355(1) |

| b (Å) | 11.018(2) | 11.109(2) | 11.026(2) |

| c (Å) | 16.820(3) | 18.459(4) | 18.995(4) |

| Volume (ų) | 1198.1(4) | 1286.9(4) | 1329.8(4) |

| Z (molecules/unit cell) | 4 | 4 | 4 |

This application of X-ray crystallography, even on precursors, is vital for verifying reaction pathways and confirming the stereochemistry of the synthesized compounds, ensuring the correct final product is obtained. mdma.ch The technique is also instrumental in identifying different crystalline forms, or polymorphs, of a single compound, which can have different physical properties. nih.gov

Advanced Analytical Method Development

The continuous emergence of new cathinone derivatives presents significant challenges for forensic and analytical laboratories, necessitating the development of more sophisticated and reliable analytical methods.

Enhancing Sensitivity and Selectivity in this compound Detection

The primary goal in method development is to enhance sensitivity (the ability to detect very small amounts of a substance) and selectivity (the ability to distinguish the target substance from other compounds). gla.ac.uk

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for toxicological analysis of cathinones. However, the mass spectra of many cathinone derivatives can be very simple and similar, making it difficult to differentiate between them, especially in the case of positional isomers. springermedizin.demdpi.com To overcome this, more advanced techniques are employed. Tandem mass spectrometry (MS/MS), coupled with either gas or liquid chromatography (GC-MS/MS or LC-MS/MS), provides significantly more structural information, which greatly facilitates positive identification. mdpi.com High-resolution mass spectrometry (HRMS) is another powerful tool that provides highly accurate mass measurements, allowing for the determination of elemental composition and further aiding in the identification of unknown substances. nih.gov

To improve the sensitivity and performance of GC-MS analysis, derivatization is a common strategy. A study comparing six different acylation reagents found that pentafluoropropionic anhydride (PFPA) was a favored reagent for derivatizing cathinones. This process modifies the molecule to improve its chromatographic behavior and detection, thereby enhancing the sensitivity and selectivity of the analysis. gla.ac.uk The combination of multiple, complementary analytical techniques—such as GC-MS, LC-HRMS, and Nuclear Magnetic Resonance (NMR) spectroscopy—is often required for the unequivocal identification and characterization of these compounds, especially when reference standards are not available. core.ac.uk

Development of Reference Standards and Certified Materials

The availability of high-purity reference standards is fundamental for the accurate identification and quantification of chemical compounds in analytical testing. brjac.com.br A reference material is a substance sufficiently homogeneous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process.

Certified Reference Materials (CRMs) are a higher grade of standard that come with a certificate providing the value of a specified property, its associated uncertainty, and a statement of metrological traceability. industry.gov.au Several institutions and commercial suppliers provide reference standards for this compound (often as cathinone hydrochloride). For example, the Australian National Measurement Institute has produced a CRM for cathinone hydrochloride with a certified purity established by quantitative nuclear magnetic resonance (qNMR). industry.gov.au This high-purity material is essential for calibrating analytical instruments and validating methods, ensuring that results from forensic and clinical laboratories are accurate and reliable. industry.gov.aucaymanchem.com

The table below summarizes the specifications for a cathinone hydrochloride certified reference material, illustrating the rigorous characterization required. industry.gov.au

| Property | Specification |

|---|---|

| Compound Name | Cathinone hydrochloride |

| Synonyms | (±)-α-Aminopropiophenone hydrochloride; 2-Amino-1-phenyl-1-propanone hydrochloride |

| Certified Purity (mass fraction) | 99.6 ± 2.5% (95% coverage interval) |

| Primary Analytical Method | Quantitative Nuclear Magnetic Resonance (qNMR) |

| Supporting Evidence | HPLC-UV, Karl Fischer analysis, Elemental Microanalysis |

| Homogeneity | Judged to be sufficiently homogeneous based on HPLC analysis of 10 sub-samples |

| Traceability | Traceable to the SI unit for mass (kg) through Australian national standards |

| Recommended Storage | At or below 4°C in a closed container in a dry, dark area |

The development and dissemination of these well-characterized standards are crucial for ensuring the quality and consistency of analytical data across different laboratories and jurisdictions. usp.org

Pharmacological and Biochemical Mechanisms of 2 Aminopropiophenone

In Vitro Studies of Pharmacological Action

In vitro research provides foundational insights into the direct actions of 2-aminopropiophenone at the molecular and cellular levels, independent of systemic metabolic effects.

This compound, also known as cathinone (B1664624), and its analogs demonstrate significant interactions with monoamine neurotransmitter systems. nih.govunodc.org Studies using rat brain synaptosomes have been instrumental in characterizing these effects. The compound and its derivatives primarily act as releasers of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) by targeting their respective transporters (DAT, SERT, and NET). nih.gov

The specific effects on these neurotransmitter systems can be manipulated by altering the chemical structure of the aminopropiophenone molecule. researchgate.net For instance, methcathinone (B1676376) analogs substituted at the 4-position (para) of the phenyl ring tend to be more serotonergic, while those substituted at the 2-position (ortho) are primarily dopaminergic. researchgate.net Research comparing (-)-cathinone to (+)-amphetamine found that cathinone has a similar releasing effect on serotonin from rat striatal tissue, though it is about one-third as potent. nih.gov This indicates that this compound shares the ability of amphetamines to induce neurotransmitter release from storage sites. nih.gov The mechanism involves the compound being transported into the neuron by reuptake inhibitors, which then triggers the release of neurotransmitters. nih.gov

Table 1: Neurotransmitter Transporter Interactions of this compound and its Analogs

| Transporter | Action | Research Finding |

|---|---|---|

| Dopamine Transporter (DAT) | Release | Analogs with 2-position (ortho) substitutions show primarily dopaminergic activity. researchgate.net |

| Serotonin Transporter (SERT) | Release | Analogs with 4-position (para) substitutions show primarily serotonergic activity. researchgate.net (-)-Cathinone demonstrates a releasing effect on serotonin. nih.gov |

| Norepinephrine Transporter (NET) | Release | Assays confirm activity at the norepinephrine transporter. nih.gov |

The most significant subcellular effect of 4-aminopropiophenone (PAPP), a positional isomer of this compound, is the oxidation of hemoglobin within red blood cells. wikipedia.orgsmolecule.com This process converts hemoglobin, the protein responsible for oxygen transport, into methemoglobin. wikipedia.org Methemoglobin, in which the iron atom is in the ferric (Fe³⁺) state rather than the normal ferrous (Fe²⁺) state, is incapable of binding and transporting oxygen. envirolink.govt.nz The accumulation of methemoglobin in the blood (methemoglobinemia) leads to a reduction in the oxygen-carrying capacity of the blood, resulting in cellular hypoxia and the inhibition of cellular respiration. wikipedia.orgsmolecule.com This is considered the primary mechanism of its toxicity. wikipedia.org Studies have shown that PAPP itself does not induce methemoglobin formation when added directly to blood in vitro, indicating that it requires metabolic activation to exert this effect. envirolink.govt.nz

Receptor Binding and Neurotransmitter System Interactions

Metabolic Pathways and Biotransformation

The biological effects of this compound are heavily dependent on its transformation within the body, a process that varies significantly across different species.

The biotransformation of 4-aminopropiophenone (PAPP) is a critical step for its biological activity and primarily occurs in the liver. envirolink.govt.nzava.com.au The process is dependent on the cytochrome P450 (CYP) superfamily of enzymes, which are terminal oxidase enzymes that catalyze the oxidation of xenobiotics. envirolink.govt.nzwikipedia.orgdynamed.com These enzymes convert foreign compounds into more water-soluble derivatives that can be more easily excreted. wikipedia.org

In vitro studies using rat and human liver microsomes have begun to identify the specific CYP isoenzymes involved. Preliminary research suggests that in rats, the metabolism of PAPP may be mediated by cytochromes P450 2C11, 2E1, and 3A. nih.gov In humans, the corresponding enzymes implicated are CYP2C, CYP2E1, and likely CYP3A4. nih.gov The involvement of multiple P450 enzymes highlights the complex nature of its hepatic metabolism. envirolink.govt.nzuv.es

p-Aminopropiophenone (PAPP) is not the direct agent responsible for methemoglobin formation; it functions as a prodrug that requires biotransformation into an active metabolite. dtic.mil In vitro studies using liver microsomes identified this active metabolite as the hydroxylamine (B1172632) derivative, p-hydroxylaminopropiophenone (PHAPP). dtic.milacs.org It is the PHAPP metabolite that directly oxidizes hemoglobin to methemoglobin in an NADPH-dependent catalytic process within the red blood cell. ava.com.au

The administration of PHAPP results in a faster onset and greater formation of methemoglobin compared to an equimolar dose of PAPP. dtic.mil This confirms that the hepatic conversion of PAPP to PHAPP is the rate-limiting step for its primary pharmacological effect. envirolink.govt.nz There is typically a lag of 30-60 minutes between peak plasma concentrations of PAPP and peak methemoglobin levels, which accounts for the time required for absorption, metabolism to PHAPP, and accumulation of the active metabolite in red blood cells. envirolink.govt.nz

Significant variations exist in the metabolism of PAPP among different animal species, which explains the observed differences in susceptibility. envirolink.govt.nzdtic.mil These variations are rooted in the different metabolic pathways utilized and the relative activities of key enzyme systems. envirolink.govt.nzava.com.au

Rats, Dogs, and Monkeys : The metabolic pathways for PAPP differ markedly between these species. In rats, PAPP is primarily metabolized through N-acetylation. In contrast, dogs utilize ring and aliphatic oxidation. Cynomolgus monkeys employ both N-acetylation and oxidation pathways. dtic.milenvirolink.govt.nzdoc.govt.nz These differing routes of transformation form the biochemical basis for species specificity. ava.com.au

Guinea Pigs : These animals are less effective at producing methemoglobin from PAPP compared to dogs, which may reflect a reduced ability to form the necessary N-hydroxy metabolite. dtic.mil

Rabbits : Rabbits excrete a significant portion (30%) of a PAPP dose as the N-hydroxy derivative. nih.gov

Pigs : Pigs are highly susceptible to methemoglobin-forming agents because they have uniquely low levels of methemoglobin reductase, the enzyme required to reverse the oxidation of hemoglobin. dcceew.gov.au

Birds : Birds generally exhibit lower sensitivity to PAPP compared to many mammals. tandfonline.com This is attributed to their nucleated erythrocytes, which contain a tricarboxylic acid (TCA) cycle. The TCA cycle generates NADH, which fuels a high capacity to reduce methemoglobin back to functional hemoglobin. bioone.org

Table 2: Species-Specific Metabolic Pathways of p-Aminopropiophenone (PAPP)

| Species | Primary Metabolic Pathway(s) | Key Biochemical Feature |

|---|---|---|

| Rat | N-acetylation | Rapid excretion, with different peak plasma times for males and females. dtic.milenvirolink.govt.nz |

| Dog | Ring and Aliphatic Oxidation | Highly sensitive due to rapid hydroxylation and lower methemoglobin reductase activity. ava.com.audtic.mil |

| Monkey (Cynomolgus) | N-acetylation and Oxidation | Utilizes both pathways seen in rats and dogs. dtic.milenvirolink.govt.nz |

| Pig | Not specified | Highly susceptible due to inherently low levels of methemoglobin reductase. dcceew.gov.au |

| Bird | Not specified | Low sensitivity due to high methemoglobin reductase capacity in nucleated erythrocytes. bioone.org |

Formation and Activity of Active Metabolites (e.g., N-hydroxylamino-propiophenone)

Mechanistic Toxicology and Cellular Pathophysiology of this compound

The toxic effects of this compound (PAPP) are primarily driven by its impact on red blood cells, leading to a condition known as methemoglobinemia. envirolink.govt.nzwikipedia.org This section delves into the biochemical processes underlying this toxicity, the resultant oxidative stress within erythrocytes, and the enzymatic systems that counteract these effects.

Induction of Methemoglobinemia: Biochemical Mechanisms

The core of this compound's toxicity lies in its ability to induce methemoglobinemia, a state where the iron in hemoglobin is oxidized from its functional ferrous (Fe²⁺) state to the non-oxygen-carrying ferric (Fe³⁺) state. envirolink.govt.nzopenanesthesia.orgdpic.org This conversion renders hemoglobin incapable of transporting oxygen, leading to cellular hypoxia. wikipedia.orgdpi.qld.gov.au

However, PAPP itself is not the direct oxidizing agent. envirolink.govt.nzenvirolink.govt.nz Following ingestion, PAPP undergoes metabolic biotransformation, primarily in the liver, to its active metabolite, p-hydroxylaminopropiophenone (PHAPP). envirolink.govt.nzenvirolink.govt.nz This conversion is a necessary step for the compound's toxic activity. envirolink.govt.nz It is this metabolite, PHAPP, that is taken up by circulating erythrocytes and directly participates in the oxidation of hemoglobin. envirolink.govt.nzapvma.gov.auapvma.gov.au

The process involves a co-oxidation reaction where PHAPP oxidizes the ferrous iron (Fe²⁺) of hemoglobin to the ferric state (Fe³⁺), thereby forming methemoglobin. envirolink.govt.nznih.gov Simultaneously, PHAPP is converted to p-nitrosopropiophenone (B13946149) (PNPP). envirolink.govt.nzapvma.gov.au This reaction can be quite rapid, with methemoglobin levels peaking in as little as 30 minutes. envirolink.govt.nzenvirolink.govt.nz

This initial oxidation is not the end of the process. The metabolites of PAPP engage in a redox cycle within the red blood cells, a process known as the "kreisprozess". apvma.gov.audtic.mil This cycle significantly amplifies the formation of methemoglobin. envirolink.govt.nz

Oxidative Stress and Redox Cycling in Erythrocytes

The induction of methemoglobinemia by this compound is intrinsically linked to the generation of oxidative stress within erythrocytes. The continuous cycling between PHAPP and PNPP creates a sustained oxidative challenge to the red blood cell. envirolink.govt.nzenvirolink.govt.nz

The redox cycle proceeds as follows:

Oxidation of Hemoglobin: PHAPP oxidizes hemoglobin to methemoglobin, and in the process, is itself oxidized to PNPP. envirolink.govt.nzapvma.gov.au

Reduction of PNPP: The newly formed PNPP is then reduced back to the highly reactive PHAPP. envirolink.govt.nzenvirolink.govt.nz This reduction is facilitated by intra-erythrocytic NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), which is generated by the enzyme glucose-6-phosphate dehydrogenase (G6PD) in the pentose (B10789219) phosphate (B84403) pathway. envirolink.govt.nzenvirolink.govt.nznih.gov

This cyclical process means that a single molecule of the initial metabolite can lead to the oxidation of multiple hemoglobin molecules, exacerbating the formation of methemoglobin. dtic.mil This redox cycling places a significant oxidative burden on the erythrocyte, competing with and potentially overwhelming the cell's natural antioxidant defense mechanisms. envirolink.govt.nzenvirolink.govt.nzresearchgate.net The high concentration of oxygen and iron within red blood cells already makes them susceptible to oxidative stress, and the introduction of PAPP and its metabolites intensifies this vulnerability. researchgate.net In some species, this oxidative damage can manifest as hemolysis (destruction of red blood cells) and the formation of Heinz bodies, which are clumps of denatured hemoglobin. envirolink.govt.nzapvma.gov.au

Enzymatic Systems Involved in Methemoglobin Reduction

Erythrocytes possess endogenous enzymatic systems to counteract the spontaneous and induced formation of methemoglobin, maintaining its level at typically less than 1-2% of total hemoglobin. envirolink.govt.nzdpic.orgmhmedical.com When challenged by a potent methemoglobin-inducer like PAPP, the efficacy of these reduction systems becomes critical.

The primary systems for methemoglobin reduction are:

NADH-Cytochrome b5 Reductase System: This is the major and most important pathway for methemoglobin reduction under normal physiological conditions, accounting for over 95% of the activity. mhmedical.comucsd.eduresearchgate.net This system utilizes NADH, produced during glycolysis, as an electron donor. ucsd.eduthebloodproject.com The enzyme cytochrome b5 reductase transfers electrons from NADH to cytochrome b5, which then directly reduces the ferric iron (Fe³⁺) of methemoglobin back to its ferrous (Fe²⁺) state, restoring the oxygen-carrying capacity of the hemoglobin molecule. mhmedical.comthebloodproject.comwikipedia.org

NADPH-Methemoglobin Reductase System: This is a minor pathway, responsible for less than 5% of methemoglobin reduction under normal circumstances. mhmedical.comucsd.edu It relies on NADPH generated by the hexose (B10828440) monophosphate shunt. ucsd.eduthebloodproject.com This pathway is typically slow because it requires an exogenous electron acceptor, such as methylene (B1212753) blue, to function efficiently. mhmedical.comthebloodproject.comwikipedia.org In the presence of such an acceptor, the NADPH-dependent reductase can be significantly activated. wikipedia.org

The toxicity of PAPP arises when the rate of methemoglobin formation, driven by the PHAPP/PNPP redox cycle, surpasses the capacity of these enzymatic reduction systems. envirolink.govt.nz Interspecies differences in the activity of these reductase enzymes are a major factor in the varying susceptibility to PAPP. apvma.gov.aubioone.org For instance, species with higher levels of NADH- and NADPH-methemoglobin reductase activity are less sensitive to the effects of PAPP. apvma.gov.au

Structure-Activity Relationships for Pharmacological and Mechanistic Effects

Key structural features influencing the activity of aminophenones include:

The Amino Group: The presence of the amino group is crucial. For instance, aniline, which lacks the propiophenone (B1677668) side chain, has some methemoglobin-inducing activity, but it is not comparable to that of PAPP. escholarship.org The position and electronic nature of substituents on the aromatic ring relative to the amino group can also have a profound effect. escholarship.org

The Acyl Chain Length: The length of the acyl chain attached to the aminophenyl ring plays a significant role in the pharmacokinetic and pharmacodynamic properties of the compound. dtic.mil Studies have shown that increasing the acyl chain length from a propionyl (C3) group, as in PAPP, to longer chains like octanoyl (C8) can increase the half-life of methemoglobin in the blood. dtic.mil For example, the half-life of p-aminooctanoylphenone (PAOP) is approximately 8.5 hours in dogs, compared to 2.5 hours for PAPP. dtic.mil This suggests that longer-chain analogs may have a more prolonged duration of action. dtic.mil

Substitution on the Aromatic Ring: The introduction of different chemical groups at various positions on the aromatic ring can modulate the molecule's activity. For example, studies on synthetic cathinone analogs, which share the aminopropiophenone backbone, have shown that substitutions at the 2-, 3-, or 4-position of the phenyl ring result in varying potencies as monoamine transporter releasing agents. researchgate.net In general, 2-substituted analogs were found to be less potent than their 3- or 4-substituted counterparts. researchgate.net

These structure-activity relationships are critical for understanding the mechanism of action of PAPP and for the potential design of analogs with different properties, such as increased target specificity or altered duration of effect. escholarship.org

Interactive Data Table: Structure-Activity Relationships of PAPP Analogs

| Compound | Acyl Chain Length | Key Structural Feature | Effect on Methemoglobin (MetHb) Induction/Half-Life |

| p-Aminopropiophenone (PAPP) | C3 | Propiophenone group | Potent MetHb inducer; Half-life in dogs ~2.5 hours. dtic.mil |

| p-Aminoacetophenone | C2 | Acetophenone group | Less effective MetHb inducer compared to PAPP. dtic.mil |

| p-Aminobutyrophenone (PABP) | C4 | Butyrophenone group | Potent MetHb inducer. dtic.milresearchgate.net |

| p-Aminovaleroylphenone (PAVP) | C5 | Valeroylphenone group | Potent MetHb inducer. dtic.milresearchgate.net |

| p-Aminohexanoylphenone | C6 | Hexanoylphenone group | Potent MetHb inducer. dtic.mil |

| p-Aminooctanoylphenone (PAOP) | C8 | Octanoylphenone group | Potent MetHb inducer; Extended half-life in dogs ~8.5 hours. dtic.mil |

Theoretical and Computational Chemistry Studies of 2 Aminopropiophenone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing 2-aminopropiophenone. These methods model the electronic density of a molecule to derive its energy, structure, and various properties.

The electronic structure of a molecule governs its reactivity. DFT calculations have been employed to determine key quantum mechanical descriptors for this compound and its analogs. researchgate.nettandfonline.com These studies unravel the reactive nature of the molecule by examining parameters such as ionization potential, electron affinity, chemical hardness, and electronegativity. researchgate.nettandfonline.com The distribution of electron density is often visualized through Molecular Electrostatic Potential (MEP) maps, which highlight the regions of a molecule that are rich or deficient in electrons. For the lowest energy conformer of this compound, MEP maps show the most negative regions (red) associated with the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. researchgate.net

A comprehensive computational analysis using DFT (with M062X and B3LYP functionals) and MP2 levels of theory has provided data on various electronic properties. researchgate.net Such studies are crucial for understanding how the molecule interacts with biological targets. For instance, investigations into a series of synthetic cathinones have used DFT to correlate physicochemical descriptors with their biological activity at human monoamine transporters. researchgate.nettandfonline.com

Table 1: Calculated Electronic Properties of the Lowest Energy Conformer of this compound (Cathinone) in Gas Phase (Note: Data is for the parent compound cathinone (B1664624), which is chemically this compound. The specific values can vary based on the level of theory and basis set used.)

| Property | Value (Method 1: B3LYP) | Value (Method 2: MP2) | Unit | Reference |

| Dipole Moment | 1.04 - 3.12 | Data not specified | Debye | researchgate.net |

| Ionization Potential | Not specified | Not specified | eV | researchgate.nettandfonline.com |

| Electron Affinity | Not specified | Not specified | eV | researchgate.nettandfonline.com |

| Chemical Hardness | Not specified | Not specified | eV | researchgate.nettandfonline.com |

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Computational studies have identified the various low-energy conformers of the molecule. researchgate.net An energetic profile calculated at the DFT and MP2 levels reveals two primary low-energy conformers for this compound (cathinone), with defined energy barriers for the transition between them. researchgate.net In the gas phase, the energy difference between these conformers is minimal, but this can change in a solution environment. researchgate.net

Molecular dynamics (MD) simulations extend this analysis by modeling the dynamic evolution of the molecule and its interactions with its environment over time. MD studies, often employing force fields like OPLS2005 or MMFF94, simulate the movement of atoms, providing insights into the stability of different conformations and the nature of intermolecular interactions, such as those with proteins or solvents. rsc.orgnih.govkemdikbud.go.id For example, MD simulations have been used to validate docking results and assess the stability of cathinone analogs within the active sites of proteins like the human dopamine (B1211576) transporter (hDAT). researchgate.nettandfonline.com These simulations, often run for hundreds of nanoseconds, confirm that the ligands remain stably bound through non-bonded interactions. researchgate.nettandfonline.com

Table 2: Conformational Energy Profile of this compound (Cathinone) (Note: Data derived from computational studies on the parent compound cathinone.)

| Conformer Transition | Energy Barrier (kcal/mol) | Level of Theory | Phase | Reference |

| a -> b | ~3.9 | DFT (B3LYP) | Solution | researchgate.net |

| b -> a | Not specified | DFT (B3LYP) | Solution | researchgate.net |

Electronic Structure and Reactivity Predictions

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful asset for elucidating chemical reaction mechanisms. In the context of this compound, this can involve modeling its metabolic pathways or its synthesis. DFT calculations are used to map the potential energy surface of a reaction, identifying transition states and calculating activation energies. This allows researchers to predict the most likely reaction pathways.

For instance, computational modeling has been used to guide the synthesis of molecularly imprinted polymers (MIPs) for the selective recognition of cathinone. kemdikbud.go.id In this work, DFT calculations at the B3LYP/6-31G(d) level, including a Polarizable Continuum Model (PCM) for the solvent, were used to calculate the binding energies between the this compound template and various functional monomers. kemdikbud.go.id This theoretical screening identified the monomer that would form the most stable complex with the target molecule, guiding the experimental design. kemdikbud.go.id This approach demonstrates how computational modeling can predict and explain the intermolecular interactions that drive chemical processes.

Development and Application of Force Fields for this compound Systems

While quantum chemical calculations are highly accurate, they are computationally expensive, making them unsuitable for large systems or long-timescale simulations like those in MD. This is where classical molecular mechanics and force fields come in. A force field is a set of parameters and equations that describes the potential energy of a system of atoms, allowing for much faster calculations.

For this compound and its derivatives, existing general-purpose force fields are often applied. The MMFF94 (Merck Molecular Force Field) has been used for the initial geometry optimization of cathinone analogs before performing more complex docking studies. nih.gov Similarly, the OPLS2005 (Optimized Potentials for Liquid Simulations) force field has been utilized in MD simulations to model the behavior of cathinone-protein complexes in a solvated, membrane environment. rsc.org

The development of a specific, highly-tuned force field for this compound would require parameterizing bond lengths, angles, dihedrals, and non-bonded interactions based on high-level quantum calculations and experimental data. While studies on cathinones often rely on established force fields, the accuracy of these simulations depends on how well the force field parameters represent the specific chemistry of the molecule.

Research Applications of 2 Aminopropiophenone in Specific Disciplines

Forensic Chemistry and Toxicology Research

2-Aminopropiophenone, also known as cathinone (B1664624), and its derivatives are of significant interest in forensic chemistry and toxicology due to their psychoactive properties and potential for abuse. oup.comnih.gov The emergence of numerous structurally related analogs presents a challenge for forensic laboratories. oup.com

The identification of this compound and its derivatives in biological samples like blood and urine, as well as in seized materials, is a critical task in forensic investigations. gla.ac.ukcore.ac.uk These compounds are categorized as β-keto amphetamines. oup.com The presence of the β-keto group makes them less lipophilic than amphetamines, which can aid in their differentiation. brjac.com.br However, the sheer number of new psychoactive substances (NPS) emerging, including cathinone derivatives, makes their identification challenging, often requiring certified reference standards which may not always be available. brjac.com.br

The stability of synthetic cathinones in biological matrices is a significant consideration for accurate toxicological analysis. Studies have shown that many synthetic cathinones are unstable in blood. oup.com For instance, some compounds show significant degradation within hours of storage, with half-lives ranging from as short as 8 hours to 21 days at elevated temperatures. oup.com The stability is dependent on the specific chemical structure, with tertiary amines being more stable than secondary amines, and the presence of a methylenedioxy group also conferring greater stability. oup.com

A two-step process involving a presumptive test followed by a confirmatory test is standard for substance identification in forensic science. brjac.com.br

Presumptive Tests: These are initial screening methods that are rapid and low-cost. brjac.com.br They include colorimetric tests and immunoassays. brjac.com.br However, immunoassays may not be ideal for many designer drugs as they can lack cross-reactivity with novel compounds. core.ac.uk Minimal cross-reactivity has been observed for cathinone derivatives in some studies. core.ac.uk

Confirmatory Tests: More reliable and specific methods are required for confirmation. brjac.com.brojp.gov These include:

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique in forensic toxicology. ojp.gov However, cathinones can undergo thermal degradation during GC-MS analysis, which can complicate interpretation. researchgate.net Derivatization techniques can be employed to improve mass spectral quality. ojp.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS (B15284909): These techniques are often preferred for the analysis of synthetic cathinones due to the thermal instability issues with GC-MS. ojp.govojp.gov LC-MS methods have been developed for the simultaneous determination of multiple cathinones and related compounds in whole blood. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) provide high-resolution data for confident identification. ojp.gov

A validated method using solid-phase extraction (SPE) and GC-MS has been developed for the detection and quantification of 29 amphetamine-type stimulants and synthetic cathinones in urine, with limits of detection (LOD) between 0.5 and 10 ng/mL. gla.ac.uk Another LC-MS/MS method for whole blood achieved detection limits in the range of 0.5-3 μg/L. researchgate.net

Identification in Biological and Non-Biological Matrices

Role as a Precursor and Building Block in Organic Synthesis Research

This compound and its structural analogs, such as 2-aminobenzophenones, are valuable precursors in organic synthesis. They serve as starting materials for the creation of a wide range of organic compounds, including various heterocyclic systems like quinolines, acridines, and benzodiazepines. lookchem.comasianpubs.org The synthesis of enantiomerically pure α-aminopropiophenones (cathinones) has been a subject of research, with methods developed from precursors like norephedrine (B3415761). acs.org The basic structure of cathinone is easily modified, leading to a large number of derivatives. murdoch.edu.au

Applications in Vertebrate Pest Control Research and Ecotoxicology

Para-aminopropiophenone (PAPP), a position isomer of this compound, has been developed and registered as a vertebrate pesticide, particularly for the control of introduced predators like red foxes, wild dogs, feral cats, and stoats in Australia and New Zealand. mdpi.comnsw.gov.auenvirolink.govt.nzescholarship.org

The mode of action of PAPP involves its biotransformation to N-hydroxylaminopropiophenone (PHAPP), which is a potent inducer of methemoglobinemia. mdpi.comapvma.gov.au This process involves the oxidation of hemoglobin to methemoglobin, which is incapable of transporting oxygen. apvma.gov.au When methemoglobin levels become critically high (above 70-80%), it leads to a lethal oxygen deficit in the brain and heart, causing lethargy, unconsciousness, and death. envirolink.govt.nzpestsmart.org.audpi.qld.gov.au

A key feature of PAPP is its differential toxicity across species, with mammalian carnivores being particularly susceptible. nsw.gov.auenvirolink.govt.nzpestsmart.org.au This target specificity is a desirable trait for a vertebrate pesticide. envirolink.govt.nz

High Susceptibility: Canids (dogs, foxes) and felids (cats) are highly sensitive to PAPP. nsw.gov.auava.com.au This is attributed to their rapid hydroxylation of PAPP to the more toxic PHAPP and a relative deficiency in the enzyme methemoglobin reductase, which would normally reverse the process. ava.com.au

Lower Susceptibility: Birds, in general, are significantly less susceptible to PAPP compared to mammalian carnivores. nsw.gov.auenvirolink.govt.nzescholarship.orgtandfonline.com However, some bird species, such as ducks, have shown higher sensitivity than other birds. envirolink.govt.nzpestsmart.org.autandfonline.com

Variable Susceptibility in Other Mammals: There is considerable variation in sensitivity among other mammals. For example, in an Australian study, the southern brown bandicoot was found to be highly sensitive, even more so than wild dogs or foxes, while the bush rat was found to be very tolerant. mdpi.com

Reptiles: Some reptile species, like goannas (Varanus spp.), have been found to be more sensitive to PAPP than dogs. escholarship.org

The following table summarizes the lethal dose (LD50) and other toxicity data for PAPP in various species.

| Species | Toxicity Metric | Dose (mg/kg) | Reference |

|---|---|---|---|

| Feral Cat (Felis catus) | Lethal Dose | 20-34 | researchgate.net |

| Stoat (Mustela erminea) | LD50 | 9.3 (hydrochloride form) | researchgate.net |

| Stoat (Mustela erminea) | Lethal Dose | 37-95 | researchgate.net |

| Ferret (Mustela furo) | LD50 | 15.52 (hydrochloride form) | researchgate.net |

| Dog (Canis familiaris) | LD50 | 30-50 | apvma.gov.au |

| Rat (Rattus norvegicus) | LD50 | 177-221 | apvma.gov.au |

| Mouse (Mus musculus) | LD50 | 168-233 | apvma.gov.au |

| Guinea Pig (Cavia porcellus) | LD50 | 1020 | apvma.gov.au |

| Southern Brown Bandicoot (Isoodon obesulus) | MetHb80 | 6.3 | mdpi.com |

| Bush Rat (Rattus fuscipes) | MetHb80 | 1035 | mdpi.com |

| Swamp Rat (Rattus lutreolus) | MetHb80 | 26.1 | mdpi.com |

| Spotted-tail Quoll (Dasyurus maculatus) | LD50 | 28.8 | publish.csiro.au |

| Tasmanian Devil (Sarcophilus harrisii) | LD50 | 120 | publish.csiro.au |

| Brown Antechinus (Antechinus stuartii) | LD50 | 571 | publish.csiro.au |

The environmental fate of PAPP is an important consideration for its use as a pesticide. PAPP is considered to have limited persistence in the environment and does not bioaccumulate. tandfonline.com It is readily biodegradable by microorganisms. dpi.qld.gov.au

Studies on the degradation of PAPP in baits have shown that the rate of decay is influenced by environmental conditions. For example, buried baits have been found to degrade faster than surface-laid baits. dpi.qld.gov.au One study estimated that buried baits would lose their lethality to wild dogs in about half the time of surface-laid baits. dpi.qld.gov.au The risk of secondary poisoning from PAPP is considered low due to the rapid degradation of the toxin and its low concentration in the tissues of poisoned animals. nsw.gov.aupestsmart.org.au However, there is a potential risk for susceptible scavengers like goannas if they consume the stomach contents of freshly poisoned carcasses. nsw.gov.aupestsmart.org.au

Development of Research Methodologies for Assessing Efficacy and Specificity

The evaluation of this compound and its chemical relatives relies on a suite of sophisticated research methodologies designed to characterize their structure and assess their biological efficacy and specificity. These methods range from fundamental analytical techniques to complex biological assays that probe their interactions with cellular machinery.

Analytical and Characterization Methodologies

The foundational step in assessing any compound is its unambiguous identification and the determination of its purity. For this compound, also known as cathinone, and its derivatives, this involves a combination of chromatographic and spectroscopic techniques. brjac.com.br High-performance liquid chromatography (HPLC) is frequently employed for separation and quantification. oup.com For structural elucidation and confirmation, researchers utilize methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), often coupled with gas chromatography (GC-MS). oup.comubi.pt These confirmatory tests are crucial, especially given the rapid emergence of new derivatives and the potential for isomerism, such as the keto-enol tautomerism that can occur in cathinone derivatives. brjac.com.breuropa.eu

Methodologies for Efficacy and Specificity Assessment

Research into the efficacy and specificity of this compound derivatives, particularly as potential therapeutics, has led to the development of targeted in vitro and in silico models. A primary research area involves synthesizing libraries of analogues and screening them for activity at specific biological targets. researchgate.netnih.gov

A key methodological approach involves assessing the interaction of these compounds with plasma membrane monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govnih.gov Researchers use in vitro assays with human embryonic kidney (HEK293) cells that are genetically engineered to express these specific human transporters. nih.gov The efficacy of compounds is quantified by their ability to inhibit the reuptake of radiolabeled neurotransmitters (e.g., [³H]dopamine). The concentration at which a compound inhibits 50% of this uptake is known as the IC₅₀ value, a critical metric for comparing potency. nih.govnih.gov

Furthermore, to distinguish between compounds that simply block transporters (inhibitors) and those that are transported themselves and cause neurotransmitter release (releasers), substrate-induced release assays are performed. nih.gov These methodologies help to characterize the precise mechanism of action, which is critical for determining a compound's potential therapeutic profile versus its abuse liability. nih.gov For example, studies have shown that bulky amine substituents on the aminopropiophenone structure tend to result in transporter inhibitors, while smaller amine groups often lead to non-selective releasing agents. nih.gov

The following table presents data from a study on bupropion (B1668061), a derivative of this compound, and its deconstructed analogues, showcasing the use of these methodologies to assess efficacy (uptake inhibition IC₅₀) and mechanism (release efficacy).